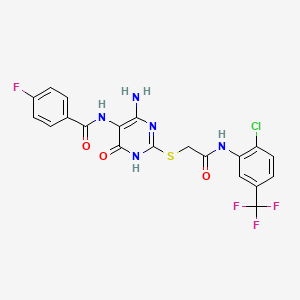

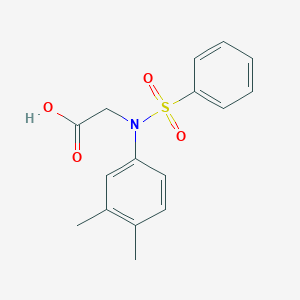

![molecular formula C21H20N4OS B2565018 4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897476-40-3](/img/structure/B2565018.png)

4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide, a similar compound, has been reported . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2-yl group, a piperazine-1-carbonyl group, and an ethylbenzene group.Aplicaciones Científicas De Investigación

Antitumor and Cytotoxic Activity

EBP has been investigated for its antitumor and cytotoxic properties. In a study by Gulsory and Guzeldemirci (2007), a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides (a derivative of EBP) demonstrated potent effects on prostate cancer cells . Further research in this area could explore its potential as an anticancer drug.

Mecanismo De Acción

While the specific mechanism of action for this compound is not detailed in the literature, a similar compound, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, has been shown to possess significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease .

Direcciones Futuras

The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide has shown significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease . More work will be required to establish the role of similar compounds in the therapy of Parkinson’s disease and other neurodegenerative disorders .

Propiedades

IUPAC Name |

4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTVTYBPHPNYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

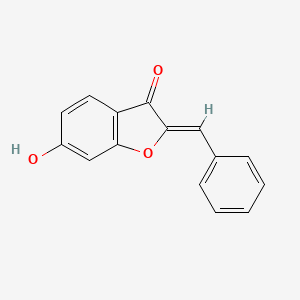

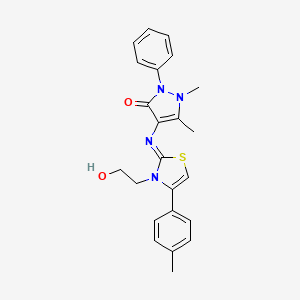

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)

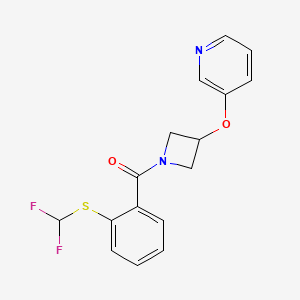

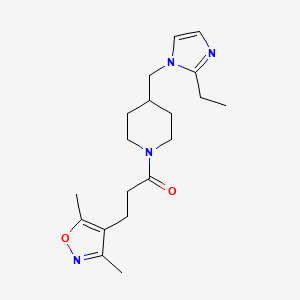

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

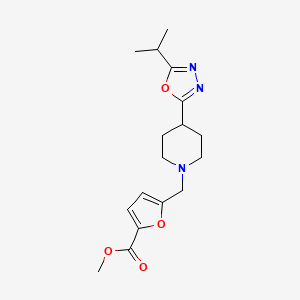

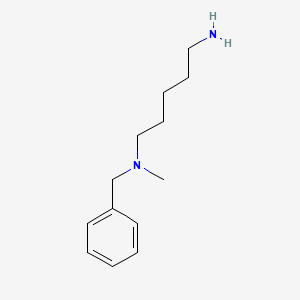

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)